molecular formula C18H18 B14644859 2-Butylanthracene CAS No. 52251-72-6

2-Butylanthracene

Cat. No.: B14644859
CAS No.: 52251-72-6
M. Wt: 234.3 g/mol
InChI Key: SGHGTABSBRRVLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Butylanthracene is an organic compound belonging to the class of polycyclic aromatic hydrocarbons (PAHs). It consists of an anthracene core with a butyl group attached at the second position. This compound is known for its interesting photophysical and photochemical properties, making it a subject of extensive research in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Butylanthracene typically involves Friedel-Crafts alkylation of anthracene with butyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst. The general reaction scheme is as follows: [ \text{C}{14}\text{H}{10} + \text{C}{4}\text{H}{9}\text{Cl} \xrightarrow{\text{AlCl}3} \text{C}{18}\text{H}_{18} + \text{HCl} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 2-Butylanthracene undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form anthraquinone derivatives.

    Reduction: Reduction reactions can yield dihydroanthracene derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups onto the anthracene core.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogen gas (H₂) in the presence of a palladium catalyst.

    Substitution: Halogenation using bromine (Br₂) or chlorination using chlorine (Cl₂) in the presence of a Lewis acid.

Major Products:

    Oxidation: Anthraquinone derivatives.

    Reduction: Dihydroanthracene derivatives.

    Substitution: Halogenated anthracene derivatives.

Scientific Research Applications

2-Butylanthracene has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and materials.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development and photodynamic therapy.

    Industry: Utilized in the production of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and other electronic materials.

Mechanism of Action

The mechanism of action of 2-Butylanthracene involves its interaction with molecular targets through its aromatic and conjugated π-system. This allows it to participate in various photophysical and photochemical processes. The compound can absorb light and undergo electronic transitions, making it useful in applications such as fluorescence and phosphorescence.

Comparison with Similar Compounds

    Anthracene: The parent compound of 2-Butylanthracene, consisting of three fused benzene rings.

    2-Methylanthracene: Similar structure with a methyl group instead of a butyl group.

    9,10-Diphenylanthracene: Contains phenyl groups at the 9th and 10th positions.

Uniqueness of this compound: this compound is unique due to the presence of the butyl group, which influences its solubility, reactivity, and photophysical properties. This makes it distinct from other anthracene derivatives and suitable for specific applications in materials science and electronic devices.

Properties

CAS No.

52251-72-6

Molecular Formula

C18H18

Molecular Weight

234.3 g/mol

IUPAC Name

2-butylanthracene

InChI

InChI=1S/C18H18/c1-2-3-6-14-9-10-17-12-15-7-4-5-8-16(15)13-18(17)11-14/h4-5,7-13H,2-3,6H2,1H3

InChI Key

SGHGTABSBRRVLL-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC2=CC3=CC=CC=C3C=C2C=C1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.